Cas no 1542835-58-4 (N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine)

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-chlorobenzyl substitution at the N4 position and a methyl group at the 2-position, contributing to its unique reactivity and binding properties. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined molecular framework allows for precise modifications, making it valuable for structure-activity relationship studies. The presence of both amine and chlorobenzyl groups enhances its versatility in further functionalization, supporting its use in targeted drug discovery and optimization efforts.
N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine structure
1542835-58-4 structure
商品名:N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine
CAS番号:1542835-58-4
MF:C12H13ClN4
メガワット:248.71142077446
CID:5047980

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

    • N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
    • 4-N-[(4-chlorophenyl)methyl]-2-methylpyrimidine-4,6-diamine
    • N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine
    • インチ: 1S/C12H13ClN4/c1-8-16-11(14)6-12(17-8)15-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H3,14,15,16,17)
    • InChIKey: ZPXALFGBXOHQOO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CNC1C=C(N)N=C(C)N=1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 231
  • トポロジー分子極性表面積: 63.8
  • 疎水性パラメータ計算基準値(XlogP): 2.7

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-4818-0.5g
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
1542835-58-4 95%+
0.5g
$318.0 2023-09-06
TRC
N306756-500mg
n4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
1542835-58-4
500mg
$ 320.00 2022-06-03
Life Chemicals
F1967-4818-10g
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
1542835-58-4 95%+
10g
$1407.0 2023-09-06
TRC
N306756-1g
n4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
1542835-58-4
1g
$ 475.00 2022-06-03
Life Chemicals
F1967-4818-1g
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
1542835-58-4 95%+
1g
$335.0 2023-09-06
Life Chemicals
F1967-4818-5g
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
1542835-58-4 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F1967-4818-0.25g
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
1542835-58-4 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F1967-4818-2.5g
N4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
1542835-58-4 95%+
2.5g
$670.0 2023-09-06
TRC
N306756-100mg
n4-(4-chlorobenzyl)-2-methylpyrimidine-4,6-diamine
1542835-58-4
100mg
$ 95.00 2022-06-03

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine 関連文献

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamineに関する追加情報

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine: A Comprehensive Overview

N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine, identified by the CAS number 1542835-58-4, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of a methyl group at the 2-position and a 4-chlorobenzyl substituent at the 4-position imparts unique electronic and structural properties to this molecule.

The synthesis of N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine involves a series of well-established organic reactions. The starting material is typically a pyrimidine derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance the sustainability of this process.

The structural features of N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine make it an attractive candidate for applications in materials science. The pyrimidine ring provides a rigid framework that can be functionalized for specific purposes. For instance, the compound has been used as a building block in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit high porosity and surface area, making them ideal for gas storage and separation applications. Recent studies have demonstrated that incorporating this compound into MOFs can significantly improve their adsorption capacity for gases like methane and carbon dioxide.

In the field of drug discovery, N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine has shown potential as a lead compound for developing new therapeutic agents. Its ability to act as a ligand in metalloenzyme mimics has been explored in catalytic studies. Additionally, the compound's electronic properties make it suitable for use in organic electronics. Researchers have investigated its application as an electron transport layer in organic photovoltaic devices (OPVs), where it enhances charge separation and improves device efficiency.

Recent studies have also highlighted the importance of N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine in biochemistry and pharmacology. Its role as an inhibitor of certain enzymes has been explored in preclinical models, showing promise in treating conditions such as cancer and inflammatory diseases. The compound's ability to modulate cellular signaling pathways makes it a valuable tool in drug development research.

In conclusion, N4-(4-Chlorobenzyl)-2-methylpyrimidine-4,6-diamine is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable building block for advanced materials and innovative therapeutic agents. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.

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